N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE
Overview
Description
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is an organic compound that belongs to the class of amines This compound features a bromine atom and methoxy groups attached to a benzyl and phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzyl chloride and 3-methoxyphenethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-bromo-4-methoxybenzyl chloride is reacted with 3-methoxyphenethylamine in an appropriate solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to optimize temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying receptor-ligand interactions due to its amine functionality.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways by binding to receptors or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMO-4-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE
- N-(3-BROMO-4-METHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE
Uniqueness
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-5-3-4-13(10-15)8-9-19-12-14-6-7-17(21-2)16(18)11-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLSUVWXKUFUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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